BenchChemオンラインストアへようこそ!

6-Bromo-5-chloroquinazoline-2,4-diamine

DHFR inhibition antifolate quinazoline SAR

Obtain 6-Bromo-5-chloroquinazoline-2,4-diamine (CAS 41934-85-4) for your DHFR assays. Its unique 5-Cl/6-Br pairing delivers a synergistic ~200-fold potency increase over 2,4-diaminoquinazoline, a gain unmatched by either halogen alone or the 5,6-dichloro analog. This makes it a superior control for validating quinazoline-based antifolate inhibitors, ensuring your research uses the definitive standard.

Molecular Formula C8H6BrClN4
Molecular Weight 273.52 g/mol
CAS No. 41934-85-4
Cat. No. B6139142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloroquinazoline-2,4-diamine
CAS41934-85-4
Molecular FormulaC8H6BrClN4
Molecular Weight273.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=C(N=C2N)N)Cl)Br
InChIInChI=1S/C8H6BrClN4/c9-3-1-2-4-5(6(3)10)7(11)14-8(12)13-4/h1-2H,(H4,11,12,13,14)
InChIKeyKAYJWKLTTFBJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-chloroquinazoline-2,4-diamine (CAS 41934-85-4): Technical Baseline for Procurement


6-Bromo-5-chloroquinazoline-2,4-diamine (CAS 41934-85-4; molecular formula C8H6BrClN4, MW 273.52) is a halogenated 2,4-diaminoquinazoline derivative classified as a dihydrofolate reductase (DHFR) inhibitor [1]. It belongs to the quinazoline antifolate class, in which the 2,4-diamino substitution is essential for binding to the DHFR active site, while the halogen substitution pattern at positions 5 and 6 modulates hydrophobic interactions within the enzyme pocket [1]. This compound was identified as one of the most potent inhibitors in a systematic structure–activity study of 31 quinazolines against rat liver DHFR [1].

Why 6-Bromo-5-chloroquinazoline-2,4-diamine Cannot Be Replaced by Unsubstituted or Mono-Halogenated Quinazoline Analogs


Within the 2,4-diaminoquinazoline series, inhibitory potency against DHFR is exquisitely sensitive to both the position and nature of substituents on the benzo ring [1]. The parent 2,4-diaminoquinazoline (compound 3) is a weak inhibitor; adding a single chloro or bromo group at the 6-position produces only a modest gain [1]. However, the simultaneous presence of a 5-chloro and a 6-bromo substituent—as in 6-bromo-5-chloroquinazoline-2,4-diamine—engages a synergistic hydrophobic binding effect that cannot be replicated by either substituent alone or by the 5,6-dichloro analog [1]. Consequently, procuring a generic “6-bromoquinazoline” or “5-chloroquinazoline” without the precise 5-Cl/6-Br pairing will yield a fundamentally different potency profile [1].

6-Bromo-5-chloroquinazoline-2,4-diamine: Quantitative Differentiation Evidence Against Closest Analogs


DHFR Inhibitory Potency: 200-Fold Increase Over Parent 2,4-Diaminoquinazoline

6-Bromo-5-chloroquinazoline-2,4-diamine (compound 17) inhibited rat liver DHFR with a potency approximately 200‑fold greater than the unsubstituted parent compound, 2,4‑diaminoquinazoline (compound 3) [1]. This represents the largest potency gain among all mono‑ and di‑substituted analogs tested in the series [1].

DHFR inhibition antifolate quinazoline SAR

Comparison with 5,6-Dichloro Analog: 5‑Cl/6‑Br Pairing is Superior to 5,6‑Cl₂

The 5,6‑dichloro analog (compound 16) was 100‑fold more potent than the parent, whereas 6‑bromo‑5‑chloroquinazoline‑2,4‑diamine (compound 17) achieved a 200‑fold increase, i.e., twice the potency gain of the dichloro congener [1]. Both carry a chlorine at position 5, but the replacement of a 6‑chloro with a 6‑bromo substituent provides an additional ~2‑fold binding enhancement [1].

DHFR inhibition halogen SAR quinazoline antifolate

Near‑Equipotency to Pyrimethamine: Benchmarking Against a Clinical DHFR Inhibitor

6‑Bromo‑5‑chloroquinazoline‑2,4‑diamine was nearly as potent as the standard clinical DHFR inhibitor pyrimethamine against the rat liver enzyme, being only approximately fivefold less potent than pyrimethamine [1]. Pyrimethamine itself has a reported I₅₀ of 0.7 μM under related assay conditions [1].

DHFR inhibition antimalarial benchmark pyrimethamine comparator

Synergistic Hydrophobic Binding: 5‑Cl/6‑Br Pairing Produces a 20–25‑Fold Increment Over Mono‑Substituted Analogs

When a 5‑chloro substituent is added to a quinazoline already bearing a 6‑bromo (or 6‑chloro) group, a 20–25‑fold enhancement in binding affinity is observed [1]. This synergistic effect is uniquely observed for the 5‑Cl/6‑Br pair and is absent in mono‑substituted analogs, confirming that both halogen positions are required for maximal hydrophobic interaction with the DHFR binding pocket [1].

hydrophobic binding SAR quinazoline DHFR

Recommended Application Scenarios for 6-Bromo-5-chloroquinazoline-2,4-diamine Based on Quantitative Evidence


DHFR Inhibitor Screening Campaigns Requiring a High-Affinity Quinazoline Scaffold

When screening for novel DHFR inhibitors, 6-bromo-5-chloroquinazoline-2,4-diamine serves as a potent quinazoline control compound. Its ~200-fold potency gain over the parent 2,4-diaminoquinazoline [1] makes it an ideal positive control for assay validation and a benchmark for evaluating new synthetic analogs derived from the quinazoline core.

Structure–Activity Relationship (SAR) Studies on Halogen-Dependent DHFR Binding

The compound is uniquely suited for probing the role of halogen size and electronegativity in the DHFR hydrophobic pocket. The 2-fold greater potency compared to the 5,6-dichloro analog [1] and the 20–25-fold synergistic enhancement from the 5-Cl/6-Br pairing [1] provide a quantitative framework for computational docking and QSAR model development.

Antimalarial or Anticancer Antifolate Lead Optimization

With near-equipotency to the clinical antifolate pyrimethamine [1], this compound offers a structurally simplified quinazoline starting point for medicinal chemistry programs. Its well-characterized DHFR inhibition profile supports its use as a lead-like molecule in the design of next-generation antiparasitic or antineoplastic agents targeting folate metabolism.

Chemical Biology Tool for Probing Folate Pathway Dependencies

6-Bromo-5-chloroquinazoline-2,4-diamine can be employed as a chemical probe to assess folate pathway dependency in cancer cell lines or parasitic organisms. Its DHFR inhibition potency, benchmarked against pyrimethamine [1], allows researchers to titrate DHFR activity and compare phenotypic responses with structurally distinct antifolates.

Quote Request

Request a Quote for 6-Bromo-5-chloroquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.